REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([OH:13])=O)=[CH:5]2.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.Cl.[CH3:29][NH:30][O:31][CH3:32].CCN(C(C)C)C(C)C.C(=O)(O)[O-].[Na+]>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([N:30]([O:31][CH3:32])[CH3:29])=[O:13])=[CH:5]2 |f:3.4,6.7|
|
Name
|
|
Quantity
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8.33 g
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Type
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reactant
|
Smiles
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ClC=1C=C2C=C(NC2=CC1)C(=O)O
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Name
|
|
Quantity
|
22.6 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
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the resulting solution was stirred at 40° C. for 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool to room temperature
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The resulting amide was taken forward without further purification
|
Type
|
CUSTOM
|
Details
|
LCMS B, tr=2.03 min, m/z 239.1 [M+H]+
|
Duration
|
2.03 min
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1)C(=O)N(C)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |